Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

For cross-coupling at the 5-chloro-3-pyridyl position, only the 3-pyridyl isomer enables correct regiochemistry—the 2-pyridyl analog cannot substitute. This ethyl ester provides XLogP3 1.6, offering higher lipophilicity than the methyl congener for systematic ADME optimization. Secure ≥95% purity to ensure reproducible cyclization yields in pyrazole, isoxazole, and pyrimidine synthesis. Verify batch-specific XLogP3 to avoid unintended polarity shifts.

Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
Cat. No. B12076040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate
Molecular FormulaC10H10ClNO3
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC(=CN=C1)Cl
InChIInChI=1S/C10H10ClNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6H,2,4H2,1H3
InChIKeyPYPFHFZVJLZRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate: Pyridine-Based β-Ketoester Intermediate for Pharmaceutical and Agrochemical Research


Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate is a small-molecule β-ketoester derivative belonging to the class of chlorinated pyridine compounds . It is characterized by a molecular formula of C₁₀H₁₀ClNO₃ and a molecular weight of 227.64 g/mol . The compound serves as a versatile intermediate in organic synthesis, with its chloropyridine moiety enabling cross-coupling reactions and the β-ketoester group facilitating derivatization [1]. It is commonly employed in pharmaceutical and agrochemical research for constructing heterocyclic scaffolds, and it is commercially available with typical purities of 95% or higher for research and development applications .

Why Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate Cannot Be Casually Replaced by Common Pyridine Analogs


Within the family of 5-chloropyridine β-ketoesters, seemingly minor structural variations profoundly alter reactivity and application suitability. The 3-pyridyl isomer places the chlorine and ketone groups at distinct positions compared to the 2-pyridyl analog, impacting electronic distribution and steric accessibility in cross-coupling reactions [1]. Furthermore, the choice of ester group (ethyl vs. methyl) significantly influences the compound's lipophilicity (XLogP3), which in turn affects its solubility and behavior in biological assays [2]. Generic substitution without considering these specific structural parameters risks failed synthetic outcomes or misinterpreted biological results, making precise compound selection critical for reproducible research.

Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate: Quantified Differentiation and Comparative Performance Data


Regioisomeric Distinction: 3-Pyridyl vs. 2-Pyridyl Substitution in β-Ketoester Building Blocks

The target compound is a 3-pyridyl regioisomer, contrasting with the more common 2-pyridyl analog (e.g., ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate) . The position of the nitrogen atom in the pyridine ring dictates the electronic nature of the heterocycle. While both isomers share the same molecular formula and weight (C₁₀H₁₀ClNO₃, 227.64 g/mol), their InChIKeys and SMILES notations are distinct, confirming unique connectivity . This regioisomerism directly influences the regioselectivity of metal-catalyzed cross-couplings, which are critical for building diverse compound libraries.

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Lipophilicity Shift: Ethyl vs. Methyl Ester Impact on Physicochemical Properties

The ethyl ester of 3-(5-chloropyridin-3-yl)-3-oxopropanoate demonstrates a computed XLogP3 value of 1.6, compared to 1.5 for the methyl ester analog (methyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate) [1]. While this difference is modest, it represents a measurable increase in lipophilicity. The higher XLogP3 suggests enhanced membrane permeability in cell-based assays and altered solubility profiles in organic solvents.

ADME Physicochemical Profiling Medicinal Chemistry

Commercial Availability and Purity Benchmarking: Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate

The target compound is commercially available from multiple vendors with a standard purity specification of ≥95% [1]. This is comparable to its close analogs: ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate (CAS 220731-02-2) is also offered at 95% purity , and ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate (CAS 1106953-35-8) is offered at 97% purity . The consistent availability at research-grade purity across multiple suppliers ensures reliable sourcing for synthetic projects.

Chemical Procurement Synthetic Chemistry Building Blocks

Optimal Research Applications for Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate


Synthesis of 3,5-Disubstituted Pyridine Libraries for Kinase Inhibitor Development

The 3-pyridyl regioisomer is essential for constructing pyridine libraries with substitution at the 3- and 5-positions, a common motif in kinase inhibitors [1]. The β-ketoester group can be utilized in cyclization reactions to form pyrazoles, isoxazoles, or pyrimidines, while the chlorine at the 5-position serves as a handle for cross-coupling to introduce diverse aryl or heteroaryl groups . This specific regiochemistry is not accessible using the 2-pyridyl analog, making this compound a key intermediate for generating focused libraries.

Agrochemical Lead Optimization via Heterocycle Formation

In agrochemical research, chlorinated pyridine derivatives are valued for their insecticidal and fungicidal properties [2]. Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate can be employed as a precursor to fused heterocyclic systems (e.g., imidazo[1,2-a]pyridines) through condensation and cyclization reactions . Its well-defined reactivity profile allows for predictable derivatization in multi-step synthetic routes targeting novel crop protection agents.

Physicochemical Property Modulation in Early-Stage Drug Discovery

The ethyl ester provides a slightly higher lipophilicity (XLogP3 1.6) compared to the methyl analog (XLogP3 1.5) [3]. For research programs optimizing the ADME profile of a chemical series, this compound serves as a building block to introduce incremental increases in logP while retaining the core 5-chloro-3-pyridyl pharmacophore. This allows for systematic exploration of structure-property relationships without altering the key binding elements.

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